2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl

Organic Synthesis Medicinal Chemistry Cross-Coupling

Research supply challenge: Obtaining a sulfonylethanamine building block with a reactivity handle orthogonal to typical chloro or fluoro analogs. 2-[(4-Bromophenyl)sulfonyl]ethanamine HCl solves this, providing a para-bromine atom that accelerates cross-coupling and enables anomalous dispersion. - Enables ~10³-fold faster oxidative addition in Suzuki-Miyaura reactions vs. Ar-Cl, simplifying biaryl library synthesis. - Provides an anomalous signal (f'' ≈ 1.5 at Cu-Kα) sufficient for SAD/MAD phasing in structural biology. - Offered at ≥97% purity, eliminating pre-functionalization steps and securing supply chain integrity for specialized halogenated scaffolds.

Molecular Formula C8H11BrClNO2S
Molecular Weight 300.595
CAS No. 1200575-83-2
Cat. No. B598969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl
CAS1200575-83-2
Synonyms2-[(4-BroMophenyl)sulfonyl]-ethanaMine HCl
Molecular FormulaC8H11BrClNO2S
Molecular Weight300.595
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)CCN)Br.Cl
InChIInChI=1S/C8H10BrNO2S.ClH/c9-7-1-3-8(4-2-7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
InChIKeyLYCIPWMKRDUQHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl (CAS 1200575-83-2): Core Identifiers, Physicochemical Profile, and Procurement Context


2-[(4-Bromophenyl)sulfonyl]-ethanamine hydrochloride (CAS 1200575-83-2, C8H11BrClNO2S, MW 300.60 g/mol) is a brominated aryl sulfone derivative supplied as a hydrochloride salt . Structurally, it comprises a 4‑bromophenyl ring linked to a sulfonyl group (–SO2–) and an ethanamine (–CH2CH2NH2) backbone, with protonation of the primary amine by HCl conferring water solubility and storage stability [1]. In the research supply chain, the compound is typically offered at ≥95–98% purity with pricing that reflects its specialized halogenated scaffold; for example, 1 g (97%) is available at approximately $318 [2]. This physicochemical baseline establishes the compound as a well-defined, commercially accessible intermediate for applications where the para‑bromophenyl sulfone motif is a synthetic or mechanistic requirement.

Why 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl Cannot Be Casually Replaced with Other Aryl Sulfonylethanamines


While the class of aryl sulfonylethanamines shares a common sulfonyl–ethylamine core, the specific halogen substituent on the phenyl ring dictates the compound's utility in downstream applications. The para‑bromine atom in 2‑[(4‑bromophenyl)sulfonyl]‑ethanamine HCl enables orthogonal reactivity pathways—such as palladium‑catalyzed cross‑couplings and heavy‑atom X‑ray phasing—that are inaccessible to chloro, fluoro, or unsubstituted analogs. Moreover, the bromine substituent alters the electronic distribution of the sulfonyl group, influencing both hydrogen‑bonding capacity and the compound's behavior as a pharmacophore in biological assays [1]. Substituting a generic aryl sulfonylethanamine without the bromine motif would therefore forfeit these reaction‑specific and property‑specific advantages, potentially derailing synthetic routes or invalidating structure‑activity relationship (SAR) studies. The evidence below quantifies these differentiation points.

2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl: Quantitative Comparative Data for Informed Procurement


Para-Bromophenyl vs. Chloro/Fluoro Analogs: Divergent Reactivity in Pd-Catalyzed Cross-Couplings

The para‑bromine substituent in 2‑[(4‑bromophenyl)sulfonyl]‑ethanamine HCl enables direct participation in palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig), whereas the corresponding 4‑chloro and 4‑fluoro analogs are essentially inert under identical conditions. For aryl bromides, typical oxidative addition rates with Pd(0) catalysts are 10³–10⁵ times faster than for aryl chlorides [1]. This kinetic advantage translates to higher synthetic yields and broader substrate scope when using the bromo derivative as a building block.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Heavy Atom Effect: Bromine Enables Experimental Phasing in X-ray Crystallography

The bromine atom in 2‑[(4‑bromophenyl)sulfonyl]‑ethanamine HCl provides a strong anomalous scattering signal for single‑wavelength anomalous diffraction (SAD) or multi‑wavelength anomalous diffraction (MAD) phasing in protein X‑ray crystallography. In contrast, the chloro analog (4‑chlorophenyl, Cl) yields a significantly weaker anomalous signal, often insufficient for de novo phasing. The anomalous scattering factor (f'') at the Cu‑Kα wavelength (1.5418 Å) is ~1.5 for Br versus ~0.7 for Cl [1]. Additionally, small‑molecule crystal structures of related bromophenyl sulfones show robust Br···O halogen bonds that aid in lattice stabilization [2].

Structural Biology X-ray Crystallography Fragment Screening

Metabolic Stability: Bromophenyl vs. Chlorophenyl in In Vitro Microsomal Assays

In aryl sulfonamide‑based drug candidates, the halogen substituent influences oxidative metabolism. For structurally related para‑halophenyl sulfonamides, the bromophenyl derivative exhibits a moderate but measurable increase in metabolic stability compared to the chlorophenyl analog. Specifically, in human liver microsome assays, a bromophenyl sulfonamide showed a half‑life (t₁/₂) of ~45 min versus ~30 min for the corresponding chlorophenyl derivative under identical incubation conditions [1]. This difference is attributed to the larger van der Waals radius and higher bond dissociation energy of the C–Br bond compared to C–Cl, which slows CYP450‑mediated oxidation [2].

Drug Metabolism Pharmacokinetics ADME

Hydrogen-Bonding Capacity: Bromine Modulates Sulfonyl Oxygen Basicity

The electron‑withdrawing bromine atom reduces the electron density on the sulfonyl oxygen atoms, subtly altering their hydrogen‑bond acceptor strength. In the crystal structure of 2‑(4‑bromobenzenesulfonyl)ethan‑1‑amine, Br···O interactions and N–H···O hydrogen bonds define the packing motif [1]. By comparison, the 4‑fluorophenyl analog shows stronger hydrogen bonding due to fluorine's inductive electron withdrawal, while the 4‑methylphenyl analog shows weaker interactions. This modulation can influence binding affinity in biological targets where sulfonyl oxygen‑mediated contacts are critical.

Supramolecular Chemistry Crystal Engineering Receptor Binding

Optimal Use Cases for 2-[(4-Bromophenyl)sulfonyl]-ethanamine HCl in Drug Discovery and Chemical Biology


Suzuki–Miyaura Diversification for Fragment‑Based Lead Generation

In fragment‑based drug discovery, 2‑[(4‑bromophenyl)sulfonyl]‑ethanamine HCl serves as an advanced intermediate for rapid parallel synthesis. Its para‑bromine atom is a privileged handle for Suzuki–Miyaura cross‑coupling with a library of aryl boronic acids, enabling the generation of diverse biaryl sulfonamide analogs in one step [1]. This approach leverages the ~10³‑fold faster oxidative addition of Ar–Br over Ar–Cl, ensuring high conversion and clean reaction profiles under mild conditions. Procuring the bromo compound upfront eliminates the need for pre‑functionalization or halogen exchange steps.

Heavy‑Atom Soaking for Protein–Ligand Co‑Crystal Structure Determination

Structural biology core facilities can utilize 2‑[(4‑bromophenyl)sulfonyl]‑ethanamine HCl as a heavy‑atom derivative for experimental phasing. The bromine atom's anomalous signal (f'' ≈ 1.5 at Cu‑Kα) is sufficient for SAD/MAD phasing, expediting the solution of novel protein‑ligand complexes without the labor‑intensive preparation of selenomethionine‑labeled protein [2]. This is particularly valuable for high‑throughput crystallography pipelines where speed and reproducibility are critical.

Metabolically Stable Pharmacophore in CNS‑Targeted Sulfonamide Programs

For medicinal chemistry projects targeting CNS disorders (e.g., epilepsy), the bromophenyl sulfone scaffold—as exemplified by the Sulfonadyns™ class—offers a validated dynamin I GTPase inhibitory pharmacophore with demonstrated in vivo anti‑seizure activity [3]. The improved microsomal stability of the bromophenyl derivative (~45 min t₁/₂) relative to the chlorophenyl analog (~30 min) provides a tangible ADME advantage during lead optimization, potentially reducing the number of iterations needed to achieve acceptable pharmacokinetics [4].

Technical Documentation Hub

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